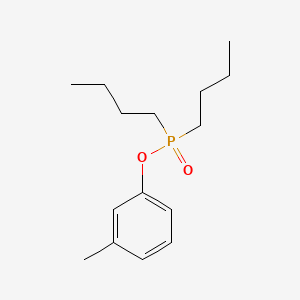
N-(2-Anthraquinonyl)-N'-methyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Anthraquinonyl)-N’-methyloxamide is an organic compound that features an anthraquinone moiety linked to an oxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 2-anthraquinonylamine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-Anthraquinonyl)-N’-methyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the oxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted oxamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Anthraquinonyl)-N’-methyloxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone moiety.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting DNA and RNA synthesis.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of N-(2-Anthraquinonyl)-N’-methyloxamide involves its interaction with molecular targets such as DNA and RNA. The compound can intercalate between nucleic acid bases, disrupting the normal function of these molecules. This leads to the inhibition of DNA and RNA synthesis, which is a key factor in its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Anthraquinonyl)benzamide
- N,N’-Bis(2-anthraquinonyl)benzamidine
- 1,8-Bis(benzamido)anthraquinone
Uniqueness
N-(2-Anthraquinonyl)-N’-methyloxamide is unique due to its specific combination of an anthraquinone moiety and an oxamide group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92573-39-2 |
|---|---|
Molekularformel |
C17H12N2O4 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
N'-(9,10-dioxoanthracen-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-9-6-7-12-13(8-9)15(21)11-5-3-2-4-10(11)14(12)20/h2-8H,1H3,(H,18,22)(H,19,23) |
InChI-Schlüssel |
WBICNOKVLOXFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)


![1,2,6-Triazaspiro[4.4]nonane](/img/structure/B13791467.png)
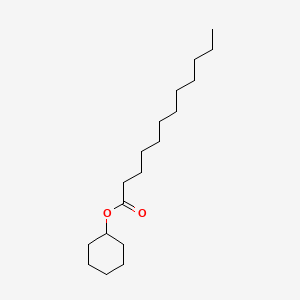
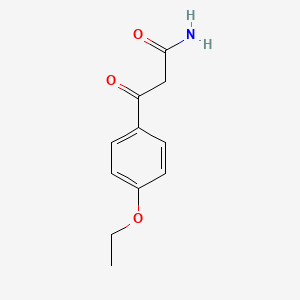


![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
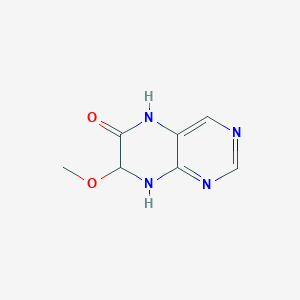
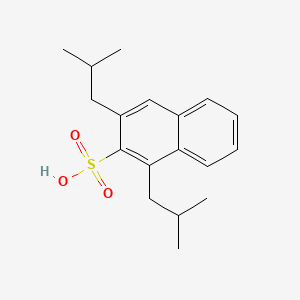
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
